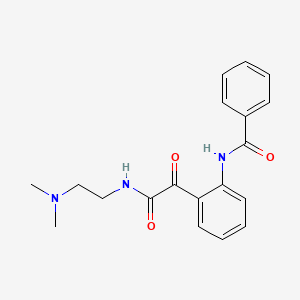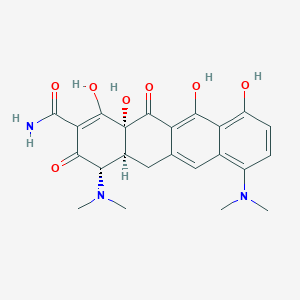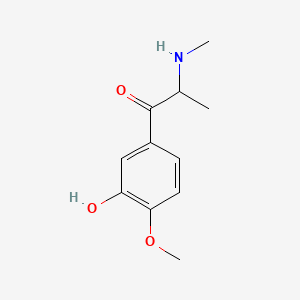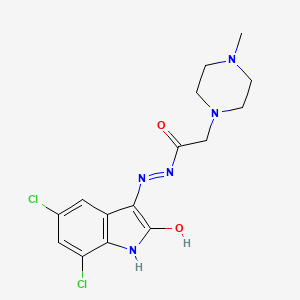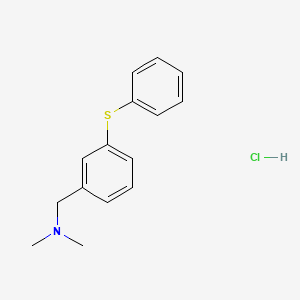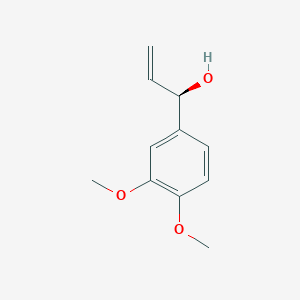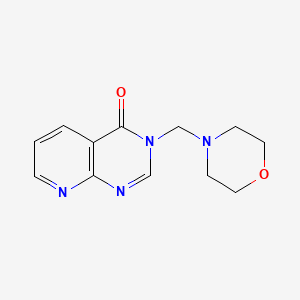
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(4-morpholinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-oxo-3,4-dihidro-pirido[2,3-d]pirimidin-3-il)metil)morfolina es un compuesto heterocíclico que ha despertado interés en varios campos de la investigación científica. Este compuesto presenta una estructura central de pirido-pirimidina, conocida por su actividad biológica y sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4-oxo-3,4-dihidro-pirido[2,3-d]pirimidin-3-il)metil)morfolina suele implicar reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores adecuados en condiciones controladas. Las condiciones de reacción a menudo requieren catalizadores, disolventes y control de temperatura específicos para garantizar el rendimiento y la pureza deseados del producto.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costes. Esto a menudo incluye el uso de reactores automatizados, sistemas de flujo continuo y medidas estrictas de control de calidad para garantizar la coherencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-oxo-3,4-dihidro-pirido[2,3-d]pirimidin-3-il)metil)morfolina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como los halógenos o los nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina.
Aplicaciones Científicas De Investigación
La 4-oxo-3,4-dihidro-pirido[2,3-d]pirimidin-3-il)metil)morfolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su posible papel en los procesos celulares y las vías de señalización.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades, como el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 4-oxo-3,4-dihidro-pirido[2,3-d]pirimidin-3-il)metil)morfolina implica su interacción con dianas moleculares y vías específicas. Este compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en las funciones celulares. Las vías y dianas exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Derivados de la 4-oxo-3,4-dihidro-pirido[2,3-d]pirimidina
- Heterociclos que contienen morfolina
Singularidad
La 4-oxo-3,4-dihidro-pirido[2,3-d]pirimidin-3-il)metil)morfolina destaca por su combinación única de un núcleo de pirido-pirimidina y una porción de morfolina. Esta disposición estructural confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
88350-70-3 |
|---|---|
Fórmula molecular |
C12H14N4O2 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
3-(morpholin-4-ylmethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N4O2/c17-12-10-2-1-3-13-11(10)14-8-16(12)9-15-4-6-18-7-5-15/h1-3,8H,4-7,9H2 |
Clave InChI |
BOASNWJBTPXOJQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CN2C=NC3=C(C2=O)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


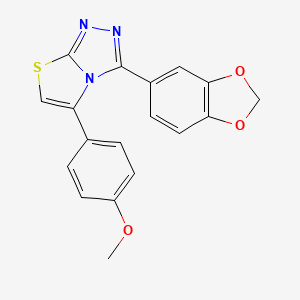

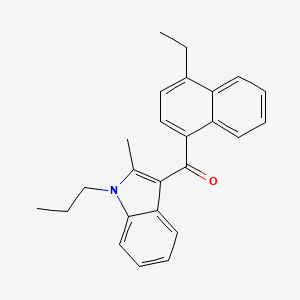

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)

